N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. Its molecular formula is inferred as C₁₉H₁₉N₃O₃S (molecular weight ≈ 369.44 g/mol).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-11-15(26-2)9-10-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXYWLYNWENCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the imidazo[2,1-b][1,3]thiazole core with a 2,5-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Addition of the carboxamide group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- The target compound ’s 2,5-dimethoxyphenyl group may improve π-π stacking in hydrophobic binding pockets compared to furan or oxolan derivatives .
- The N,N-bis(2-methoxyethyl) analog has higher molecular weight and enhanced solubility, suggesting trade-offs between bioavailability and target affinity .
Solubility and Bioavailability
- Methoxy vs.
- Salt Forms: No salt data are available for the target compound, whereas Dasatinib is formulated as a hydrate to enhance stability .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.46 g/mol. Its structure features a thiazole ring fused with an imidazole ring, along with methoxy and phenyl substituents that contribute to its unique chemical properties. The structural complexity allows for various interactions with biological targets, enhancing its potential as a therapeutic agent .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.46 g/mol |
| Key Functional Groups | Methoxy, Phenyl |
| Heterocyclic Class | Imidazo[2,1-b][1,3]thiazole |
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of this compound against several cancer cell lines (e.g., HeLa and MCF-7), it demonstrated IC50 values in the range of 1.4 to 4.2 µM, indicating potent antiproliferative activity . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also shown promise as a cyclooxygenase (COX) inhibitor. Inhibition of COX enzymes is crucial for reducing inflammation and pain in various conditions.
The mechanism involves binding to COX enzymes, thereby modulating their activity and reducing the production of pro-inflammatory mediators . Such activity positions this compound as a potential therapeutic candidate for inflammatory diseases.
Table 2: Biological Activity Overview
| Activity Type | Assessed Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa, MCF-7 | 1.4 - 4.2 | Induction of apoptosis |
| Anti-inflammatory | COX inhibition | Varies | Modulation of COX enzymes |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole-imidazole framework followed by the introduction of methoxy and phenyl groups.
Analytical Techniques
Characterization of the synthesized compound is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These techniques confirm the structural integrity and purity essential for biological evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
